molecular formula C9H8BrClO B3144584 3-(4-Bromophenyl)propanoyl chloride CAS No. 55394-81-5

3-(4-Bromophenyl)propanoyl chloride

Cat. No.: B3144584
CAS No.: 55394-81-5
M. Wt: 247.51 g/mol
InChI Key: QDDFDICITFVSCB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propanoyl chloride is an organic compound with the molecular formula C₉H₈BrClO. It is a derivative of propanoyl chloride, where the propanoyl group is substituted with a 4-bromophenyl group. This compound is used in various chemical syntheses and research applications due to its reactivity and functional properties .

Mechanism of Action

Target of Action

It’s known that halides like this compound often participate in nucleophilic substitution reactions . The specific targets would depend on the biological or chemical context in which the compound is used.

Mode of Action

3-(4-Bromophenyl)propanoyl chloride can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the chloride ion in the compound. The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests it could potentially influence a variety of biochemical pathways, depending on the specific biological or chemical context .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological or chemical context in which it is used. Given its potential to participate in nucleophilic substitution reactions, it could potentially influence a variety of molecular and cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical species, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)propanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)propanoyl chloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoyl chloride
  • 3-(4-Fluorophenyl)propanoyl chloride
  • 3-(4-Methylphenyl)propanoyl chloride

Uniqueness

3-(4-Bromophenyl)propanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in additional reactions, such as Suzuki-Miyaura coupling, which are not possible with the other halogenated or alkylated derivatives .

Properties

IUPAC Name

3-(4-bromophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDFDICITFVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromophenyl)propanoic acid (14.5 g, 63.60 mmol, 1.00 equiv) in thionyl chloride (80 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature and then concentrated under vacuum to give 15.5 g (99%) of 3-(4-bromophenyl)propanoyl chloride as a light yellow oil.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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